Cas no 137-65-5 (2-Amino-5-sulfamoylbenzoicacid)

2-Amino-5-sulfamoylbenzoicacid structure
137-65-5 structure
Product Name:2-Amino-5-sulfamoylbenzoicacid
CAS No:137-65-5
MF:C7H8N2O4S
MW:216.214420318604
MDL:MFCD00036104
CID:36392
PubChem ID:67307
Update Time:2025-04-18

2-Amino-5-sulfamoylbenzoicacid Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-5-sulfamoylbenzoic acid
    • 2-Aminobenzoic acid-5-sulfonamide
    • 2-amino-5-(aminosulfonyl)Benzoic acid
    • 2-Amino-5-sulfamoyl-benzoesaeure
    • 2-amino-5-sulfamoyl-benzoic acid
    • 5-sulfamoylanthranilic acid
    • 5-Sulfamoyl-anthranilsaeure
    • ABAS
    • 2-Amino-5-SulfonamideBenzoicAcid
    • 2-azanyl-5-sulfamoyl-benzoic acid
    • 2-amino-5-(aminosulphonyl)benzoic acid
    • 1-Amino-2-carboxybenzene-4-sulfonamide
    • Benzoic acid,2-aMino-5-(aMinosulfonyl)-
    • 2-AMINO BENZOIC ACID-5-SULFONAMIDE
    • 5-Sulfamoylanthranilic acid (COOH=1)
    • EINECS 205-304-9
    • W-108232
    • FT-0607315
    • SCHEMBL344115
    • EN300-22542
    • 137-65-5
    • CS-0240128
    • JRGAUAWPCLQHTF-UHFFFAOYSA-N
    • DTXSID9059678
    • Z147646752
    • Benzoic acid, 2-amino-5-(aminosulfonyl)-
    • AKOS009075641
    • GS1164
    • NS00024468
    • 5-sulphamoylanthranilic acid
    • DB-020485
    • 205-304-9
    • DTXCID8034401
    • 2-Amino-5-sulfamoylbenzoicacid
    • MDL: MFCD00036104
    • Inchi: 1S/C7H8N2O4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,8H2,(H,10,11)(H2,9,12,13)
    • InChI Key: JRGAUAWPCLQHTF-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=C(C(=O)O)C=1)N)(N)(=O)=O

Computed Properties

  • Exact Mass: 216.02000
  • Monoisotopic Mass: 216.02
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 132A^2
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: nothing

Experimental Properties

  • Density: 1.623
  • Boiling Point: 518.7 °C at 760 mmHg
  • Flash Point: 267.5 °C
  • Refractive Index: 1.658
  • PSA: 131.86000
  • LogP: 1.97670

2-Amino-5-sulfamoylbenzoicacid Security Information

  • WGK Germany:3
  • Safety Instruction: S36/37/39; S26
  • Hazardous Material Identification: Xn
  • Risk Phrases:R22

2-Amino-5-sulfamoylbenzoicacid Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

2-Amino-5-sulfamoylbenzoicacid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A294555-50mg
2-Amino-5-sulfamoylbenzoicacid
137-65-5
50mg
$ 200.00 2022-06-08
TRC
A294555-100mg
2-Amino-5-sulfamoylbenzoicacid
137-65-5
100mg
$ 325.00 2022-06-08
TRC
A294555-250mg
2-Amino-5-sulfamoylbenzoicacid
137-65-5
250mg
$ 645.00 2022-06-08
Enamine
EN300-22542-0.05g
2-amino-5-sulfamoylbenzoic acid
137-65-5 95.0%
0.05g
$76.0 2025-03-21
Enamine
EN300-22542-0.1g
2-amino-5-sulfamoylbenzoic acid
137-65-5 95.0%
0.1g
$113.0 2025-03-21
Enamine
EN300-22542-0.25g
2-amino-5-sulfamoylbenzoic acid
137-65-5 95.0%
0.25g
$162.0 2025-03-21
Enamine
EN300-22542-0.5g
2-amino-5-sulfamoylbenzoic acid
137-65-5 95.0%
0.5g
$310.0 2025-03-21
Enamine
EN300-22542-1.0g
2-amino-5-sulfamoylbenzoic acid
137-65-5 95.0%
1.0g
$414.0 2025-03-21
Enamine
EN300-22542-2.5g
2-amino-5-sulfamoylbenzoic acid
137-65-5 95.0%
2.5g
$810.0 2025-03-21
Enamine
EN300-22542-5.0g
2-amino-5-sulfamoylbenzoic acid
137-65-5 95.0%
5.0g
$1199.0 2025-03-21

2-Amino-5-sulfamoylbenzoicacid Related Literature

  • 1. Mechanism of rearrangement reactions of ketenimine–4-acylfuran-2,3-dione cycloadducts—a semiempirical molecular orbital study
    Walter M. F. Fabian,Gert Kollenz J. Chem. Soc. Perkin Trans. 2 1995 515
Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk